6-azido-1H-1,3-benzodiazole
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Overview
Description
6-Azido-1H-1,3-benzodiazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are characterized by a benzene ring fused to an imidazole ring, with nitrogen atoms at the 1 and 3 positions. The azido group (-N₃) at the 6-position of the benzimidazole ring introduces unique chemical properties, making this compound of significant interest in various fields of research.
Mechanism of Action
Target of Action
The primary target of 6-azido-1H-1,3-benzodiazole, also known as 6-azido-1H-benzimidazole, is the enzyme Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme is found in organisms like Salmonella typhimurium .
Mode of Action
Benzimidazole derivatives, to which this compound belongs, are known to interact with their targets by mimicking the structure of naturally occurring biomolecules . This allows them to bind to their targets and exert their effects .
Biochemical Pathways
Benzimidazole derivatives are known to have broad-spectrum pharmacological properties, affecting a wide range of biochemical pathways . These can range from common antibacterial effects to combating some of the world’s most virulent diseases .
Pharmacokinetics
Benzimidazole derivatives are generally known for their excellent bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole derivatives have been shown to exert excellent bioactivity against many ailments . For example, some benzimidazole derivatives have shown notable antiviral activity against HIV-1 .
Action Environment
It is known that factors such as drug resistance, synthetic methods, and structural information of receptors can pose challenges to the effectiveness of benzimidazole derivatives .
Biochemical Analysis
Biochemical Properties
6-Azido-1H-1,3-benzodiazole has been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is speculated that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a halogenated benzimidazole precursor reacts with sodium azide (NaN₃) in a suitable solvent like dimethylformamide (DMF) under mild conditions . This reaction is often carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of 6-azido-1H-1,3-benzodiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 6-Azido-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃), DMF, room temperature.
Cycloaddition: Alkyne derivatives, copper(I) catalysts, room temperature.
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C) catalyst, room temperature.
Major Products Formed:
Substitution: Various substituted benzimidazole derivatives.
Cycloaddition: Triazole derivatives.
Reduction: Amino-benzimidazole derivatives.
Scientific Research Applications
6-Azido-1H-1,3-benzodiazole has diverse applications in scientific research:
Biology: Employed in the development of bioorthogonal labeling techniques for studying biological processes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
1H-1,3-Benzodiazole: The parent compound without the azido group.
2-Amino-1H-1,3-benzodiazole: A derivative with an amino group at the 2-position.
5-Nitro-1H-1,3-benzodiazole: A derivative with a nitro group at the 5-position.
Uniqueness: 6-Azido-1H-1,3-benzodiazole is unique due to the presence of the azido group, which imparts distinct reactivity and allows for the formation of triazole rings through cycloaddition reactions. This property is not shared by the other similar compounds, making this compound particularly valuable in click chemistry and bioorthogonal labeling applications .
Properties
IUPAC Name |
6-azido-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5/c8-12-11-5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLNGOREBREUGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N=[N+]=[N-])NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34594-87-1 |
Source
|
Record name | 6-azido-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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